molecular formula C27H28F3NO5S B13924398 Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate

Cat. No.: B13924398
M. Wt: 535.6 g/mol
InChI Key: AYGNCUUPXNQKGT-DQEYMECFSA-N
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Description

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dibenzylamino group, and a tosyloxy group

Preparation Methods

The synthesis of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the butanoate backbone: This step involves the preparation of the butanoate backbone through esterification reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Addition of the dibenzylamino group: The dibenzylamino group can be introduced through nucleophilic substitution reactions using dibenzylamine.

    Incorporation of the tosyloxy group: The tosyloxy group is typically introduced through the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzylamino group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the ester or tosyloxy groups, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyloxy group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dibenzylamino group may interact with biological receptors or enzymes. The tosyloxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(tosyloxy)butanoate can be compared with similar compounds such as:

    Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-hydroxybutanoate: Lacks the tosyloxy group, resulting in different reactivity and applications.

    Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-chlorobutanoate: Contains a chloro group instead of a tosyloxy group, leading to different substitution reactions.

    Ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-methoxybutanoate: Features a methoxy group, which affects its chemical and biological properties.

Properties

Molecular Formula

C27H28F3NO5S

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl (2S,3S)-2-(dibenzylamino)-4,4,4-trifluoro-3-(4-methylphenyl)sulfonyloxybutanoate

InChI

InChI=1S/C27H28F3NO5S/c1-3-35-26(32)24(25(27(28,29)30)36-37(33,34)23-16-14-20(2)15-17-23)31(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-17,24-25H,3,18-19H2,1-2H3/t24-,25-/m0/s1

InChI Key

AYGNCUUPXNQKGT-DQEYMECFSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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